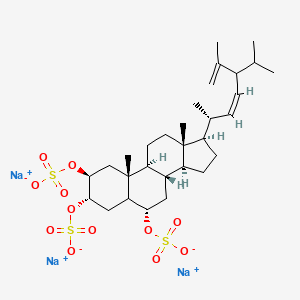

Polasterol B sulfate

説明

Polasterol B sulfate is a sterol-derived compound characterized by the presence of a sulfate group (-SO₄) attached to a sterol backbone. Sterols, such as cholesterol, are essential lipid molecules integral to cell membrane structure and signaling. Sulfation of sterols often enhances their solubility and biological activity, making them valuable in pharmaceutical and industrial applications.

The compound’s sulfate group confers polarity, improving aqueous solubility compared to non-sulfated sterols. This modification is critical for bioavailability, particularly in drug formulations. Despite its promising attributes, comprehensive studies on this compound’s pharmacokinetics, toxicity, and environmental impact are scarce, underscoring the need for further research .

特性

分子式 |

C30H47Na3O12S3 |

|---|---|

分子量 |

764.9 g/mol |

IUPAC名 |

trisodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C30H50O12S3.3Na/c1-17(2)20(18(3)4)9-8-19(5)22-10-11-23-21-14-26(40-43(31,32)33)25-15-27(41-44(34,35)36)28(42-45(37,38)39)16-30(25,7)24(21)12-13-29(22,23)6;;;/h8-9,18-28H,1,10-16H2,2-7H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b9-8-;;;/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,29-,30-;;;/m1.../s1 |

InChIキー |

LAPNETGQPFUCNX-QGRSWNTISA-K |

異性体SMILES |

C[C@H](/C=C\C(C(C)C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

正規SMILES |

CC(C)C(C=CC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C(=C)C.[Na+].[Na+].[Na+] |

同義語 |

polasterol B polasterol B sulfate |

製品の起源 |

United States |

類似化合物との比較

Structural Similarities and Differences :

- Polasterol B sulfate : Presumed sterol backbone with a sulfate group.

- Amphotericin B cholesteryl sulfate: Combines a macrocyclic lactone (amphotericin B) with a cholesteryl sulfate moiety. The sulfate group is linked to cholesterol, enhancing solubility for intravenous administration .

Functional Comparison :

Key Insight : While both compounds leverage sulfation for enhanced delivery, Amphotericin B’s macrocyclic structure enables pore-forming antifungal mechanisms, whereas this compound’s simpler sterol structure may target membrane stability .

Cholesterol Sulfate

Structural Comparison :

- This compound : Likely shares a sterol core with cholesterol sulfate but differs in side-chain modifications.

- Cholesterol sulfate : A natural component of cell membranes, sulfated at the 3β-hydroxyl group.

Functional Differences :

| Property | This compound | Cholesterol Sulfate |

|---|---|---|

| Molecular Weight | Not available | 466.7 g/mol |

| Solubility | Higher due to sulfate | Lipid-soluble |

| Biological Role | Investigational therapeutic | Cell membrane stabilization |

| Applications | Drug development | Dermatological formulations |

Research Findings : Cholesterol sulfate’s role in skin barrier function is well-documented, whereas this compound’s applications remain exploratory, highlighting the impact of structural nuances on functionality .

Comparison with Functionally Similar Sulfated Compounds

Calcium Sulfate (CaSO₄)

Functional Overlap :

- This compound : Exploits sulfate for bioactivity.

- Calcium sulfate: Inorganic sulfate used industrially (e.g., desiccant, construction material) .

Key Insight : Unlike calcium sulfate, this compound’s organic structure enables specific biological interactions, though both rely on sulfate for stability .

Hydrogen Sulfate (HSO₄⁻)

Comparison :

- This compound: Organosulfate with covalent sulfur bonding.

- Hydrogen sulfate : Simple ion contributing to strong acids like sulfuric acid .

| Property | This compound | Hydrogen Sulfate |

|---|---|---|

| Reactivity | Stable in physiological pH | Highly acidic (pKa ~1.9) |

| Biological Role | Targeted bioactivity | Metabolic intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。